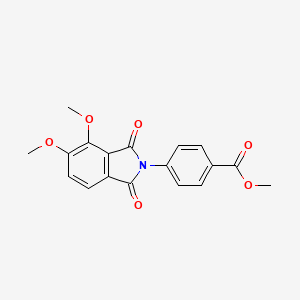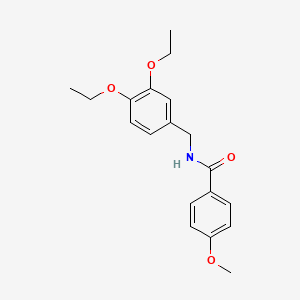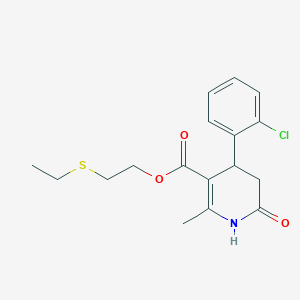![molecular formula C18H19FN2O B5599647 3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5599647.png)
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound belonging to the class of diazocines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves a multi-step process. One common method includes the oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines in the presence of di-tert-butyl peroxide (DTBP) as an oxidant and anhydrous CuI as a catalyst in toluene under argon protection . This cascade reaction includes regioselective free radical oxidation, 1,2-addition of imine, imine–enamine tautomerization, intramolecular cyclization, and ring expansion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one undergoes various chemical reactions, including:
Oxidation: Involving reagents like DTBP and catalysts like CuI.
Reduction: Typically using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Di-tert-butyl peroxide (DTBP), anhydrous CuI, toluene, argon atmosphere.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b][1,5]diazocin-6(5H)-one derivatives
- Methanodibenzo[b,f][1,5]diazocin-13-ylmethanones
- Tetrahydroquinolines
Uniqueness
3-(2-fluorobenzyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one stands out due to its unique structural features, which confer specific chemical and biological properties. Its fluorobenzyl group and diazocin core make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
11-[(2-fluorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-5-2-1-4-14(16)11-20-9-13-8-15(12-20)17-6-3-7-18(22)21(17)10-13/h1-7,13,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDKUIJZUVMRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-1-naphthylmethylidene]nicotinohydrazide](/img/structure/B5599572.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![N-(4-FLUOROBENZOYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA](/img/structure/B5599591.png)

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)

